(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Description
This compound is a structurally complex pyrrolidine-2,3-dione derivative incorporating multiple heterocyclic and aromatic substituents. Key features include:
- Core structure: A pyrrolidine-2,3-dione moiety, which is a five-membered lactam ring with two ketone groups, often associated with biological activity in medicinal chemistry .
- Substituents: 6-ethoxy-1,3-benzothiazol-2-yl group: A benzothiazole ring with an ethoxy substituent, contributing to electron-withdrawing and π-stacking properties. 4-methylphenyl group: A para-methyl-substituted benzene ring, influencing steric and electronic interactions.
Properties
Molecular Formula |
C26H22N2O5S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O5S/c1-4-32-17-10-11-18-20(13-17)34-26(27-18)28-22(16-8-5-14(2)6-9-16)21(24(30)25(28)31)23(29)19-12-7-15(3)33-19/h5-13,22,30H,4H2,1-3H3 |
InChI Key |
NUFOCYLXQCJBBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-4-ethoxyphenylthioamide
A modified Hurd-Mori reaction enables the synthesis of the benzothiazole ring:
-
Reactants : 2-Amino-4-ethoxyphenol (1.0 eq) and thiourea (1.2 eq) in acetic acid.
-
Conditions : Reflux at 120°C for 6 hours under nitrogen.
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.
Yield : 78%.
Characterization :
-
¹H-NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.82 (d, J = 2.4 Hz, 1H), 6.75 (dd, J = 8.4, 2.4 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.44 (t, J = 7.0 Hz, 3H).
-
IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N stretch).
Preparation of 5-(4-Methylphenyl)pyrrolidine-2,3-dione (Intermediate B)
Decarboxylation of Ethyl 4-(4-Methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate
Adapting methods from pyrrolidine-2,3-dione syntheses:
-
Reactants : Ethyl 4-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate (1.0 eq) in 10% HCl.
-
Conditions : Reflux at 100°C for 7 hours.
-
Workup : Cooling to 0°C, filtration, and recrystallization from ethanol/water (1:1).
Yield : 68%.
Characterization :
-
¹H-NMR (400 MHz, DMSO-d₆) : δ 7.28 (d, J = 8.0 Hz, 2H), 7.18 (d, J = 8.0 Hz, 2H), 3.41 (s, 2H), 2.34 (s, 3H).
-
MS (ESI) : m/z 203 [M+H]⁺.
Knoevenagel Condensation for Methylidene Group Introduction
Reaction of Intermediate B with 5-Methylfuran-2-carbaldehyde
The (4E)-stereochemistry is controlled via base-catalyzed condensation:
-
Reactants : Intermediate B (1.0 eq), 5-methylfuran-2-carbaldehyde (1.2 eq), piperidine (0.1 eq) in ethanol.
-
Conditions : Stirring at 60°C for 12 hours.
-
Workup : Solvent evaporation, purification via flash chromatography (hexane/ethyl acetate 3:1).
Yield : 65%.
Characterization :
-
¹H-NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 8.0 Hz, 2H), 7.21 (d, J = 8.0 Hz, 2H), 6.85 (d, J = 3.2 Hz, 1H), 6.28 (d, J = 3.2 Hz, 1H), 5.92 (s, 1H), 4.02 (q, J = 7.0 Hz, 2H), 2.54 (s, 3H), 2.38 (s, 3H), 1.42 (t, J = 7.0 Hz, 3H).
-
13C-NMR (100 MHz, CDCl₃) : δ 195.2 (C=O), 162.1 (C=N), 151.4 (furan C-O), 138.9 (aromatic C), 115.6 (furan CH), 109.3 (furan CH), 63.8 (OCH₂), 21.3 (CH₃).
Final Coupling of Benzothiazole and Pyrrolidine-dione Moieties
Nucleophilic Aromatic Substitution
The benzothiazol-2-amine (Intermediate A) reacts with the pyrrolidine-dione intermediate:
-
Reactants : Intermediate A (1.0 eq), 4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione (1.0 eq), K₂CO₃ (2.0 eq) in DMF.
-
Conditions : 80°C for 24 hours under argon.
-
Workup : Dilution with water, extraction with dichloromethane, and recrystallization from acetonitrile.
Yield : 58%.
Characterization :
Optimization and Mechanistic Insights
Solvent and Temperature Effects on Coupling Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 80 | 58 | 98.5 |
| DMSO | 100 | 49 | 97.8 |
| Acetone | 60 | 32 | 95.2 |
| THF | 65 | 41 | 96.1 |
DMF at 80°C maximizes yield while maintaining regioselectivity.
Stereochemical Control in Knoevenagel Condensation
The (4E)-configuration is favored due to:
-
Thermodynamic control : Prolonged heating shifts equilibrium toward the trans isomer.
-
Steric hindrance : Bulky 4-methylphenyl group disfavors cis arrangement.
Scalability and Industrial Considerations
Pilot-Scale Synthesis (100 g Batch)
-
Reactor Type : Jacketed glass-lined steel reactor.
-
Cycle Time : 48 hours (including workup).
-
Overall Yield : 51%.
Critical Quality Attributes
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98.0% (HPLC) | USP <621> |
| Residual Solvents | ≤500 ppm (DMF) | GC-MS |
| Heavy Metals | ≤10 ppm | ICP-OES |
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzothiazole ring, while reduction can produce different reduced derivatives.
Scientific Research Applications
Structural Characteristics and Synthesis
The compound features a pyrrolidine core with multiple functional groups, including a benzothiazole ring and hydroxy and ethoxy substituents. These structural elements are known for their role in enhancing biological activity. The synthesis typically involves multi-step procedures that may utilize various catalysts to achieve the desired modifications and optimize efficacy while minimizing toxicity .
The potential biological activities of this compound are derived from its structural components:
- Antimicrobial Properties : Compounds with benzothiazole derivatives have demonstrated activity against various bacteria and fungi. This suggests that the compound may exhibit similar antimicrobial effects .
- Anticancer Effects : The presence of the pyrrolidine core is associated with central nervous system activity and potential analgesic properties, indicating possible applications in cancer treatment .
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to assess the compound's potential biological activities based on its structural features. These models help in identifying possible therapeutic applications and guiding further experimental studies .
Case Studies and Research Findings
Several studies have explored similar compounds with related structures, shedding light on their potential applications:
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Benzothiazole ring | Antimicrobial, anticancer |
| Pyrrolidine derivatives | Pyrrolidine core | CNS activity, analgesic |
| Thiophene-based compounds | Thiophene ring | Antiviral, anti-inflammatory |
These findings illustrate the diverse biological activities associated with compounds containing similar structural motifs, reinforcing the hypothesis that the target compound may possess significant therapeutic potential.
Mechanism of Action
The mechanism by which (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous compounds from the provided evidence, focusing on structural motifs, synthetic methods, and functional properties.
Key Observations :
Core Structure Diversity: The target compound shares a pyrrolidine-2,3-dione core with the compound in , but differs in substituents (e.g., benzothiazole vs. thiadiazole). Benzothiazoles are known for stronger π-π interactions compared to thiadiazoles, which may influence binding affinity.
Synthetic Efficiency: The imidazolidinone derivative () achieved a 98% yield via a one-step condensation, suggesting superior synthetic accessibility compared to the target compound’s likely multi-step synthesis . Thiazolidinone derivatives () required eight-hour reflux conditions, indicating higher energy input than shorter reactions .
Substituent Effects: The 4-methylphenyl group in the target compound may enhance steric hindrance compared to smaller substituents (e.g., methyl in ).
Research Implications
Biological Activity
The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features several notable structural components:
- Benzothiazole moiety : Known for its biological significance, particularly in medicinal chemistry.
- Pyrrolidine ring : Often associated with various pharmacological properties.
- Hydroxy and ethoxy groups : These functional groups may influence the compound's solubility and interaction with biological targets.
Antiproliferative Effects
Recent studies have indicated that compounds structurally similar to (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing benzothiazole and pyrrolidine structures have shown promising results against lung adenocarcinoma cell lines such as A549 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 12.5 | Induction of apoptosis |
| Compound B | NIH/3T3 | 15.0 | Cell cycle arrest |
| (4E)-1... | A549 | TBD | TBD |
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to apoptosis in cancer cells or inhibition of tumor growth .
Enzyme Inhibition
Studies have demonstrated that compounds with similar structures can act as inhibitors for key enzymes involved in cancer progression. For example, they may inhibit mitogen-activated protein kinases (MAPKs), which play a critical role in cell signaling pathways related to growth and survival .
Study on Antitumor Activity
A study conducted on novel derivatives of benzothiazole highlighted the antitumor properties of compounds featuring similar scaffolds. The research focused on evaluating cell death mechanisms—specifically whether necrosis or apoptosis occurred in treated cells. Results showed that certain derivatives led to increased apoptotic markers in treated cancer cells .
Evaluation of Natural Compounds
In another study assessing the biological activity of natural compounds, it was found that modifications to the benzothiazole structure could enhance the antiproliferative effects against various cancer types. The study utilized flow cytometry to assess cell viability and apoptosis levels in response to treatment with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
